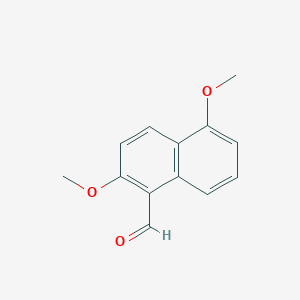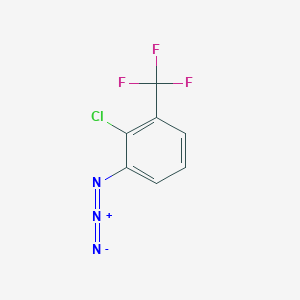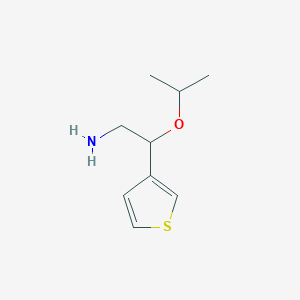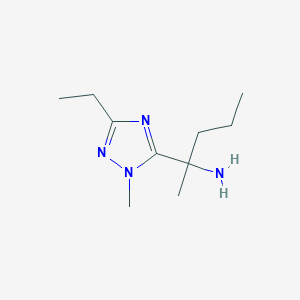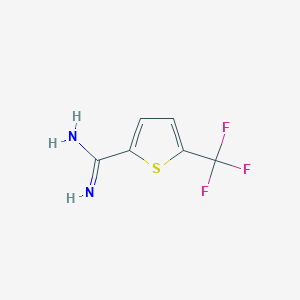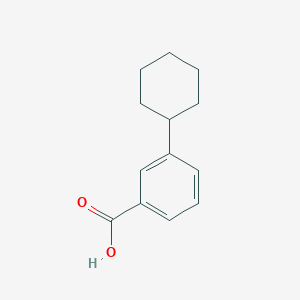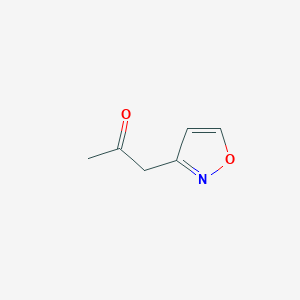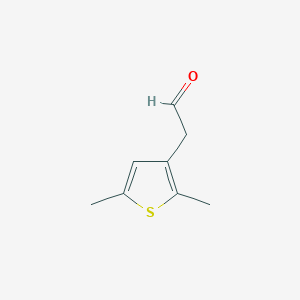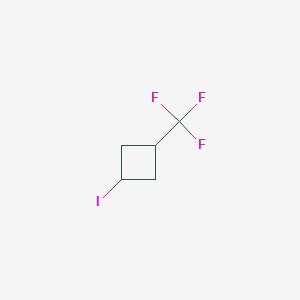
1-Iodo-3-(trifluoromethyl)cyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Iodo-3-(trifluoromethyl)cyclobutane is an organic compound characterized by the presence of an iodine atom and a trifluoromethyl group attached to a cyclobutane ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1-Iodo-3-(trifluoromethyl)cyclobutane can be synthesized through various methods. One efficient method involves starting from readily available 4-oxocyclobutane precursors. These cyclobutanones can be converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethane (TMSCF3) and a fluoride source . Another method involves the deoxygenation of bis-carboxylate systems using tributyltin hydride (Bu3SnH), followed by decarboxylation to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic methods similar to those used in laboratory settings. The use of efficient reagents and optimized reaction conditions ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: 1-Iodo-3-(trifluoromethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the cyclobutane ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
科学的研究の応用
1-Iodo-3-(trifluoromethyl)cyclobutane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of halogenated compounds on biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1-Iodo-3-(trifluoromethyl)cyclobutane exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and stability, while the iodine atom can participate in various chemical transformations. These interactions can affect the compound’s behavior in different chemical and biological environments .
類似化合物との比較
- 1-Bromo-3-(trifluoromethyl)cyclobutane
- 1-Chloro-3-(trifluoromethyl)cyclobutane
- 1-Fluoro-3-(trifluoromethyl)cyclobutane
Comparison: 1-Iodo-3-(trifluoromethyl)cyclobutane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo, chloro, and fluoro analogs.
特性
分子式 |
C5H6F3I |
|---|---|
分子量 |
250.00 g/mol |
IUPAC名 |
1-iodo-3-(trifluoromethyl)cyclobutane |
InChI |
InChI=1S/C5H6F3I/c6-5(7,8)3-1-4(9)2-3/h3-4H,1-2H2 |
InChIキー |
QJIWUYXPNJYABU-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1I)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


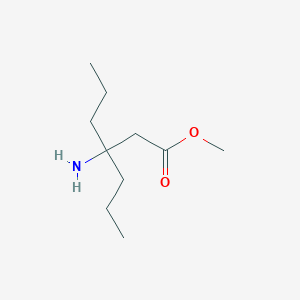
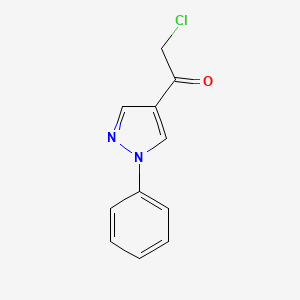

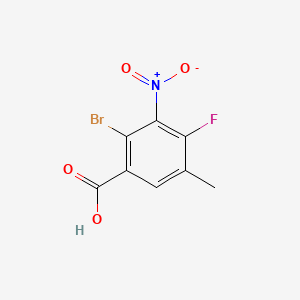
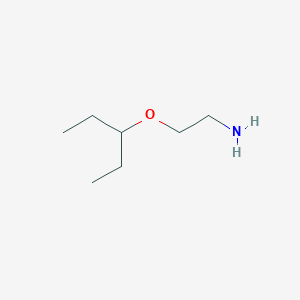
![(6-Oxaspiro[3.4]octan-5-YL)methanamine](/img/structure/B13621707.png)
